molecular formula C37H68N2O13 B12109588 3'-N,N-Di(desmethyl)-3'-N-formyl Azithromycin

3'-N,N-Di(desmethyl)-3'-N-formyl Azithromycin

Cat. No.: B12109588
M. Wt: 748.9 g/mol
InChI Key: FSUFNIVRKKVCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of two methyl groups and the addition of a formyl group at the 3’ position. It is primarily used as a reference standard in research and analytical studies .

Preparation Methods

The synthesis of 3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin involves multiple steps, starting from azithromycin. The key steps include:

    Demethylation: The removal of methyl groups from azithromycin using specific reagents.

    Formylation: The addition of a formyl group at the 3’ position.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Industrial production methods are similar but scaled up to meet the demand for research and pharmaceutical applications .

Chemical Reactions Analysis

3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the disruption of bacterial growth and replication. The compound targets the 50S subunit of the ribosome, interfering with the translocation process during protein synthesis .

Comparison with Similar Compounds

3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin is unique due to its specific structural modifications. Similar compounds include:

    Azithromycin: The parent compound, widely used as an antibiotic.

    Clarithromycin: Another macrolide antibiotic with similar mechanisms of action.

    Erythromycin: A precursor to azithromycin, with a slightly different structure and spectrum of activity.

The uniqueness of 3’-N,N-Di(desmethyl)-3’-N-formyl Azithromycin lies in its specific modifications, which can alter its pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C37H68N2O13

Molecular Weight

748.9 g/mol

IUPAC Name

N-[2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]formamide

InChI

InChI=1S/C37H68N2O13/c1-13-26-37(10,46)30(42)23(6)39(11)17-19(2)15-35(8,45)32(52-34-28(41)25(38-18-40)14-20(3)48-34)21(4)29(22(5)33(44)50-26)51-27-16-36(9,47-12)31(43)24(7)49-27/h18-32,34,41-43,45-46H,13-17H2,1-12H3,(H,38,40)

InChI Key

FSUFNIVRKKVCSI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC=O)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.